molecular formula C9H18ClNO3 B12928812 2-(4-(Aminomethyl)-1-hydroxycyclohexyl)acetic acid hydrochloride

2-(4-(Aminomethyl)-1-hydroxycyclohexyl)acetic acid hydrochloride

Cat. No.: B12928812
M. Wt: 223.70 g/mol
InChI Key: VBYJCCYGDFGJFL-UHFFFAOYSA-N
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Description

2-(4-(Aminomethyl)-1-hydroxycyclohexyl)acetic acid hydrochloride is a chemical compound with a unique structure that includes a cyclohexyl ring substituted with an aminomethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Aminomethyl)-1-hydroxycyclohexyl)acetic acid hydrochloride typically involves the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through various methods, including cyclization reactions.

    Introduction of the Aminomethyl Group: This step involves the addition of an aminomethyl group to the cyclohexyl ring. This can be achieved through nucleophilic substitution reactions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Aminomethyl)-1-hydroxycyclohexyl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group or convert the aminomethyl group to an amine.

    Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

2-(4-(Aminomethyl)-1-hydroxycyclohexyl)acetic acid hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(Aminomethyl)-1-hydroxycyclohexyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can interact with enzymes or receptors, while the hydroxyl group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and exert various effects.

Comparison with Similar Compounds

Similar Compounds

    Gabapentin: A similar compound with a cyclohexyl ring and an aminomethyl group, used as an anticonvulsant and analgesic.

    Pregabalin: Another related compound with similar structural features, used to treat neuropathic pain and epilepsy.

Uniqueness

2-(4-(Aminomethyl)-1-hydroxycyclohexyl)acetic acid hydrochloride is unique due to the presence of both an aminomethyl group and a hydroxyl group on the cyclohexyl ring

Properties

Molecular Formula

C9H18ClNO3

Molecular Weight

223.70 g/mol

IUPAC Name

2-[4-(aminomethyl)-1-hydroxycyclohexyl]acetic acid;hydrochloride

InChI

InChI=1S/C9H17NO3.ClH/c10-6-7-1-3-9(13,4-2-7)5-8(11)12;/h7,13H,1-6,10H2,(H,11,12);1H

InChI Key

VBYJCCYGDFGJFL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN)(CC(=O)O)O.Cl

Origin of Product

United States

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